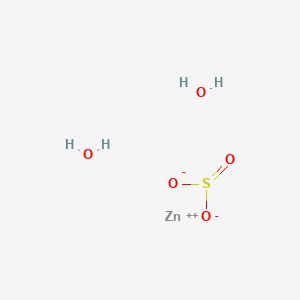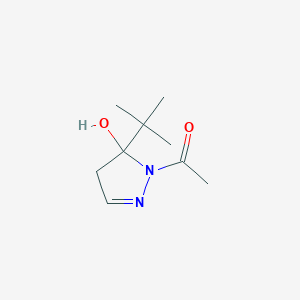
Sucrose stearic acid ester
Vue d'ensemble
Description
Sucrose stearic acid ester is a type of sugar ester formed by the esterification of sucrose with stearic acid. This compound is known for its excellent surfactant properties, making it useful in various industries such as food, cosmetics, and pharmaceuticals. It is a non-ionic surfactant, which means it does not carry any charge, and it is biodegradable, non-toxic, and non-irritating to the skin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose stearic acid ester can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the esterification of sucrose with stearic acid in the presence of a catalyst. Common catalysts used include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often employs a transesterification process. This involves reacting sucrose with stearic acid methyl ester in the presence of an alkaline catalyst such as potassium methoxide. The reaction is typically conducted under microwave irradiation to achieve high yields and purity. The optimal reaction temperature is around 132°C, and the process takes about 21 minutes .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose stearic acid ester undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst. The products are sucrose and stearic acid.
Transesterification: This reaction involves exchanging the ester group with another alcohol or acid. It is commonly carried out using an alkaline catalyst.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate.
Major Products Formed:
Hydrolysis: Sucrose and stearic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
Sucrose stearic acid ester has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and enhance solubility.
Biology: It is used in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in drug delivery systems to enhance the permeability and absorption of drugs through the skin.
Industry: It is used in the food industry as an emulsifier and stabilizer, in cosmetics for its moisturizing properties, and in detergents for its ability to reduce surface tension
Mécanisme D'action
The mechanism of action of sucrose stearic acid ester primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the amphiphilic nature of the molecule, where the sucrose moiety is hydrophilic, and the stearic acid moiety is lipophilic. This allows the compound to interact with both water and oil, stabilizing emulsions and enhancing solubility .
Comparaison Avec Des Composés Similaires
Sucrose stearic acid ester can be compared with other sugar esters such as sucrose laurate, sucrose palmitate, and sucrose oleate. These compounds share similar surfactant properties but differ in their fatty acid components, which affect their hydrophilic-lipophilic balance (HLB) values and specific applications:
Sucrose Laurate: Has a shorter fatty acid chain, making it more hydrophilic and suitable for oil-in-water emulsions.
Sucrose Palmitate: Has a medium-length fatty acid chain, providing a balance between hydrophilic and lipophilic properties.
Sucrose Oleate: Contains an unsaturated fatty acid, making it more flexible and suitable for applications requiring lower melting points
This compound is unique due to its long, saturated fatty acid chain, which provides excellent stability and emulsifying properties, making it highly effective in a wide range of applications.
Propriétés
IUPAC Name |
2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948025 | |
| Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25168-73-4 | |
| Record name | Saccharose stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid--hex-2-ulofuranosyl hexopyranoside (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes sucrose stearic acid ester particularly suitable for formulating fast-disintegrating tablets?
A1: this compound, when combined with active pharmaceutical ingredients like furosemide and excipients like microcrystalline cellulose, croscarmellose sodium, and xylitol, facilitates the creation of fast-disintegrating tablets via direct compression. This is attributed to the unique properties achieved when this compound and the active ingredient are thoroughly mixed in a fine powder form, typically achieved by co-dissolving them in ethanol followed by solvent evaporation. [, ] This method results in tablets with sufficient hardness and rapid disintegration times, desirable characteristics for this type of pharmaceutical formulation. [, ]
Q2: How does the Hydrophilic-Lipophilic Balance (HLB) value of this compound impact its effectiveness in fast-disintegrating tablets?
A2: Research indicates that sucrose stearic acid esters with HLB values of 16 (S1670) exhibited superior performance in fast-disintegrating furosemide tablets compared to those with HLB values of 15 (S1570) and 11 (S1170). [] This suggests that a higher HLB value, indicating greater hydrophilicity, contributes to faster disintegration and potentially enhanced drug dissolution in the body. []
Q3: Beyond pharmaceutical applications, what other uses of this compound are being explored?
A3: this compound is being investigated for its potential in food preservation, particularly in delaying fruit ripening. Studies on Cavendish bananas demonstrated that coating them with a 0.5% this compound solution effectively delayed ripening, with sucrose palmitic acid esters exhibiting the most significant delay. [] This effect is attributed to the coating's ability to partially obstruct stomatal apertures, hindering gas exchange with the environment and slowing down the ripening process. []
Q4: Are there any studies investigating the phase behavior of this compound systems?
A5: Yes, the influence of various alcohols (ethanol, 1-propanol, propylene glycol, glycerin, sucrose) on the phase behavior of this compound (SSE)/water/edible vegetable oil (EVO) systems has been studied. [] It was found that adding sucrose, propylene glycol, and glycerin narrowed the oil-separated two-phase region in the phase diagram, while ethanol and 1-propanol had the opposite effect. [] This research is particularly relevant for understanding and optimizing the emulsifying properties of this compound in various applications, especially in food products.
Q5: What are the implications of the reaction mechanism of this compound synthesis for its production?
A6: Understanding the reaction mechanism of this compound synthesis is crucial for optimizing its production process. Research has shown that the reaction between sucrose and stearic acid ethyl ester without solvent follows a solution-reaction type kinetic model. [] The proposed kinetic model equation provides valuable insights into the reaction rate and its dependence on various factors, allowing for process optimization to achieve desired yields and product quality. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














